3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline

Medicinal Chemistry SAR Analysis Aryloxyalkylamine Derivatives

Researchers mapping NaV subtype selectivity face the risk that minor structural changes in aryloxyalkylamines drastically alter pharmacological profiles. 3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline (CAS 1040688-54-7) provides a structurally defined probe with the precise 3-benzyloxy/3-methylphenoxy substitution pattern required for sodium channel slow-inactivation studies. • Enables head-to-head SAR against 2,6-dimethylphenoxy reference compounds for NaV1.2 selectivity mapping. • Halogen-free scaffold supports parallel library synthesis of CNS-penetrant H3 antagonists. • Batch-specific CoA qualifies it as a reference standard for HPLC/LC-MS method development.

Molecular Formula C23H25NO2
Molecular Weight 347.4 g/mol
CAS No. 1040688-54-7
Cat. No. B1389492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline
CAS1040688-54-7
Molecular FormulaC23H25NO2
Molecular Weight347.4 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OC(C)CNC2=CC(=CC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C23H25NO2/c1-18-8-6-13-23(14-18)26-19(2)16-24-21-11-7-12-22(15-21)25-17-20-9-4-3-5-10-20/h3-15,19,24H,16-17H2,1-2H3
InChIKeyUXUSVNORTCUIAP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline: Chemical Identity & Procurement


3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline (CAS 1040688-54-7; molecular formula C₂₃H₂₅NO₂; molecular weight 347.45 g/mol) is a synthetic aryloxyalkylamine derivative belonging to the broader N-aryloxypropylbenzylamine family [1]. The compound is supplied commercially by Santa Cruz Biotechnology (catalog sc-310176) exclusively for research use and is explicitly designated as not suitable for diagnostic or therapeutic applications . Structurally, it features a 3-benzyloxy substituent on the aniline ring coupled through a secondary amine linker to a 2-(3-methylphenoxy)propyl chain, a substitution pattern that distinguishes it from closely related analogs within the aryloxyalkylamine class .

3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline: Generic Substitution Risks


Within the aryloxyalkylamine and N-aryloxypropylbenzylamine chemotype, minor structural variations produce pronounced differences in pharmacological selectivity and state-dependent ion channel blockade [1]. Published SAR data demonstrate that altering the phenoxy substituent from 2,6-dimethyl to 2,6-dimethoxy converts a highly NaV1.2-selective inhibitor into a non-selective, pan-isoform blocker, and that linker stereochemistry and length critically modulate in vitro potency [1]. Consequently, compounds that appear superficially interchangeable—such as 3-(benzyloxy)-N-{2-[2-(sec-butyl)phenoxy]propyl}aniline (CAS 1040688-93-4) or 3-ethoxy-N-[2-(3-methylphenoxy)propyl]aniline (sc-312938)—cannot be assumed to replicate the binding, selectivity, or functional profile of the target compound without explicit head-to-head experimental validation. The absence of publicly disclosed biological data for CAS 1040688-54-7 further underscores the risk of generic substitution: any replacement must be justified by matching not only the core scaffold but the precise 3-benzyloxy / 3-methylphenoxy substitution pattern that defines this entity .

3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline: Evidence vs. Structural Comparators


Benzyloxy vs. sec-Butylphenoxy Substituent Comparison

The target compound (CAS 1040688-54-7) bears a 3-benzyloxy substituent on the aniline ring and a 3-methylphenoxy group on the propyl chain. Its closest commercially listed structural neighbor, 3-(benzyloxy)-N-{2-[2-(sec-butyl)phenoxy]propyl}aniline (CAS 1040688-93-4), differs by substitution of the 3-methylphenoxy moiety with a 2-sec-butylphenoxy group . This alteration increases molecular weight from 347.45 to 389.53 g/mol, adds one additional rotatable bond, and shifts the phenoxy substituent from the meta (3-position) to the ortho (2-position) on the terminal aromatic ring . In the broader N-aryloxypropylbenzylamine SAR described by van der Peet et al. (2019), even minor changes in aryl substitution pattern profoundly affect NaV subtype selectivity and state-dependent blocking potency, indicating that these structural differences are functionally consequential [1].

Medicinal Chemistry SAR Analysis Aryloxyalkylamine Derivatives

Ethoxy and Phenoxyethoxy Analog Differentiation

Two commercially available analogs—3-ethoxy-N-[2-(3-methylphenoxy)propyl]aniline (sc-312938) and N-[2-(3-methylphenoxy)propyl]-3-(2-phenoxyethoxy)aniline (CAS 1040686-29-0)—share the 3-methylphenoxypropylamine motif but differ in the aniline 3-substituent . The target compound employs a benzyloxy group (Ph-CH₂-O-), which provides a distinct combination of hydrogen-bond acceptor capability (ether oxygen) and π-stacking potential (terminal phenyl ring) compared to the simple ethoxy group in sc-312938 or the extended phenoxyethoxy chain in CAS 1040686-29-0 . The benzyloxyphenyl substructure has been specifically identified as a pharmacophore that promotes sodium channel slow inactivation, making the 3-benzyloxy substitution pattern mechanistically non-redundant with simpler alkoxy replacements [1]. The molecular weight increment from sc-312938 (MW ≈ 299 g/mol) to the target compound (MW 347.45 g/mol) reflects the addition of a phenyl ring that contributes to both lipophilicity and potential π-π interactions absent in the ethoxy analog .

Physicochemical Profiling Drug-Likeness Analog Differentiation

Differentiation from Halogenated Analogs

Unlike two commercially cataloged analogs—3,4-dichloro-N-[2-(3-methylphenoxy)propyl]aniline and 2-fluoro-N-[2-(3-methylphenoxy)propyl]aniline—the target compound (CAS 1040688-54-7) contains no halogen substituents on the aniline ring [1]. The 3,4-dichloro analog introduces two electron-withdrawing chlorine atoms that increase molecular weight (Δ ≈ +70 g/mol relative to the target), elevate lipophilicity (clogP differential estimated at +1.0 to +1.5 log units based on the Hansch π constant for aromatic Cl substitution), and carry potential toxicological liability associated with halogenated aromatic amines [2]. The 2-fluoro analog, while more similar in size (MW 259.32 g/mol), features an ortho-fluoro substituent that alters the aniline ring electronics and eliminates the benzyloxy pharmacophore entirely [1]. In the context of the aryloxyalkylamine H3 receptor ligand patent family (US20060052597), the presence or absence of halogen substituents is explicitly enumerated as a variable that modulates receptor binding affinity, supporting the premise that halogenation state is a critical differentiator rather than an inert structural feature [3].

Halogen-Free Chemistry Toxicology Synthetic Tractability

Procurement Channel and Purity Assurance

The target compound is available from Santa Cruz Biotechnology (sc-310176) as a 500 mg unit with lot-specific Certificate of Analysis (CoA) providing exact purity and water content data . In contrast, several structurally related analogs cataloged under the 1040688-xx-yy CAS cluster are listed on general chemical marketplace platforms (Molbase, ChemicalBook) without CoA documentation, defined purity thresholds, or batch-to-batch consistency guarantees [1]. The Santa Cruz Biotechnology listing explicitly restricts the compound to research use only, excluding diagnostic or therapeutic applications—a regulatory classification that directly impacts procurement compliance for laboratories operating under GLP or institutional review requirements . The availability of a Safety Data Sheet (SDS) upon request, while not immediately downloadable online, indicates a defined hazard communication framework that is absent for many comparator compounds listed on aggregate databases without associated SDS documentation .

Chemical Procurement Quality Assurance Vendor Comparison

3-(Benzyloxy)-N-[2-(3-methylphenoxy)propyl]aniline: Application Scenarios


Chemical Probe for NaV Subtype Selectivity

Based on the established SAR of N-aryloxypropylbenzylamines demonstrating that minor structural modifications switch NaV1.2-selective inhibitors into non-selective blockers [1], the target compound—with its unique combination of 3-benzyloxy and 3-methylphenoxy substitution—serves as a structural probe to interrogate the contribution of meta-substituted benzyloxy pharmacophores to sodium channel slow inactivation. Researchers conducting patch-clamp electrophysiology on recombinant NaV isoforms can use this compound alongside the 2,6-dimethylphenoxy reference compounds characterized by van der Peet et al. (2019) to map the structural determinants of subtype selectivity, an application directly enabled by the compound's availability with documented purity through Santa Cruz Biotechnology .

Halogen-Free Library Synthesis for CNS Drug Discovery

The absence of halogen substituents on the target compound distinguishes it from chlorinated and fluorinated analogs within the aryloxyalkylamine class [1]. Given that the H3 receptor antagonist patent family (US20060052597) encompasses both halogenated and non-halogenated benzyloxy derivatives for neurological indications , this compound can serve as a halogen-free starting material or scaffold for parallel library synthesis aimed at identifying CNS-penetrant H3 antagonists with reduced potential for halogen-dependent toxicity. The benzyloxyphenyl pharmacophore present in this compound has been independently validated as a structural unit that promotes sodium channel slow inactivation [2], providing a dual mechanistic rationale for its inclusion in focused compound collections.

Analytical Reference Standard for Analog Differentiation

Given the close structural proximity of the target compound to analogs such as CAS 1040688-93-4 (sec-butyl variant) and CAS 1040686-29-0 (phenoxyethoxy variant), and the documented tendency of minor structural changes to produce major pharmacological differences in this chemotype [1], the compound can be procured as a reference standard for developing HPLC or LC-MS methods capable of resolving these structurally similar entities. The availability of batch-specific CoA from Santa Cruz Biotechnology supports its use as a qualified reference material in analytical chemistry workflows where accurate identification and quantification of closely related aryloxypropylamine derivatives is required.

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